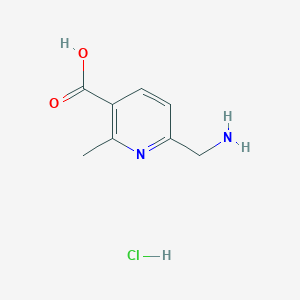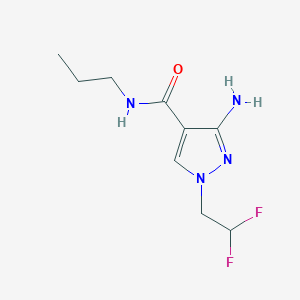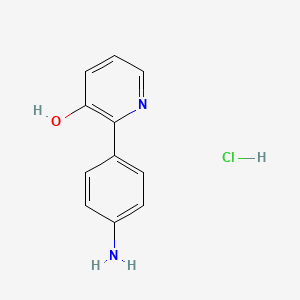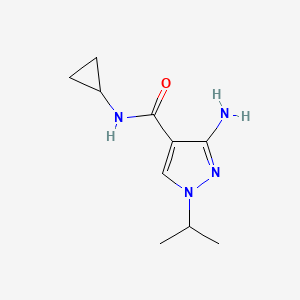![molecular formula C14H23N5 B11733400 N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733400.png)
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-甲基-1-丙基-1H-吡唑-4-基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺是一种合成的有机化合物,属于吡唑类。吡唑是包含两个相邻氮原子的五元杂环化合物。这种特殊的化合物以其独特的结构特征为特征,包括两个被甲基、丙基和异丙基取代的吡唑环。
准备方法
合成路线和反应条件
N-[(3-甲基-1-丙基-1H-吡唑-4-基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺的合成通常涉及多步有机反应。一种常见的方法包括在酸性或碱性条件下,3-甲基-1-丙基-1H-吡唑-4-甲醛与1-(丙-2-基)-1H-吡唑-4-胺的缩合。该反应通常在催化剂(如对甲苯磺酸或氢氧化钠)的存在下进行,然后通过重结晶或色谱法进行纯化。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇式或连续流动工艺。使用自动化反应器并精确控制反应参数(如温度、压力和 pH 值)可确保高产率和纯度。溶剂回收和循环也是工业流程中不可或缺的一部分,可最大限度地减少浪费并降低成本。
化学反应分析
反应类型
N-[(3-甲基-1-丙基-1H-吡唑-4-基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,从而生成相应的吡唑氧化物。
还原: 用氢化锂铝等还原剂还原反应可以将该化合物转化为相应的胺或醇。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 二甲基甲酰胺(DMF)中的氢化钠。
主要产物
氧化: 吡唑氧化物。
还原: 胺或醇。
取代: 根据所用亲核试剂的不同,各种取代的吡唑。
科学研究应用
N-[(3-甲基-1-丙基-1H-吡唑-4-基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构件,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其药理特性,包括抗炎和镇痛作用。
工业: 用于农用化学品和材料科学的开发。
作用机制
N-[(3-甲基-1-丙基-1H-吡唑-4-基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并触发下游信号通路。例如,它可能通过与活性位点结合来抑制某些酶的活性,从而阻止底物进入并随后进行催化。
相似化合物的比较
类似化合物
丙二酸二乙酯: 丙二酸的二乙酯,用于有机合成。
二丙酸倍他米松: 一种用于制药的皮质类固醇。
独特性
N-[(3-甲基-1-丙基-1H-吡唑-4-基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺以其双吡唑结构和特定的取代基而著称,这些取代基赋予了独特的化学和生物学特性。
属性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC 名称 |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-6-18-9-13(12(4)17-18)7-15-14-8-16-19(10-14)11(2)3/h8-11,15H,5-7H2,1-4H3 |
InChI 键 |
AEWPTFNZDOTKPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)C)CNC2=CN(N=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11733321.png)


![5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11733336.png)

![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11733344.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733360.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
![N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide](/img/structure/B11733395.png)
